(2-Bromophenyl)(piperidin-1-yl)methanone

Overview

Description

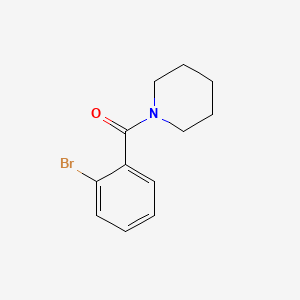

(2-Bromophenyl)(piperidin-1-yl)methanone is a brominated aryl piperidinyl ketone with the molecular formula C₁₂H₁₄BrNO. Its structure consists of a 2-bromophenyl group linked via a carbonyl group to a piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of enamides through desaturation reactions . The compound’s reactivity is influenced by the electron-withdrawing bromine substituent on the aromatic ring and the conformational flexibility of the piperidine moiety.

Preparation Methods

Preparation Methods

Acylation of Piperidine with 2-Bromobenzoyl Chloride

The most common and straightforward method involves the reaction of piperidine with 2-bromobenzoyl chloride under basic conditions to form the amide bond.

- Piperidine is dissolved in an inert solvent such as dichloromethane (DCM).

- A base such as triethylamine (Et3N) is added to scavenge the hydrochloric acid generated.

- 2-Bromobenzoyl chloride is added dropwise at room temperature or under cooling to control the exothermic reaction.

- The mixture is stirred for several hours (typically 5 hours) at room temperature.

- The reaction mixture is then worked up by aqueous extraction, drying, and purification (e.g., recrystallization or chromatography).

$$

\text{2-Bromobenzoyl chloride} + \text{Piperidine} \xrightarrow[\text{DCM}]{\text{Et}_3\text{N}, \text{r.t.}} (2\text{-Bromophenyl})(piperidin-1-yl)methanone + \text{HCl}

$$

| Reagent | Amount | Role |

|---|---|---|

| Piperidine | 1.02 g (12 mmol) | Nucleophile |

| 2-Bromobenzoyl chloride | Stoichiometric equivalent | Acylating agent |

| Triethylamine (Et3N) | 1.52 g (12.5 mmol) | Base to neutralize HCl |

| Solvent | Dichloromethane (20 mL) | Reaction medium |

This method is reported to give good yields and high purity of the product.

Alternative Synthetic Routes

Direct Amidation Using Coupling Reagents

Direct amidation of 2-bromobenzoic acid with piperidine using coupling reagents such as carbodiimides (e.g., DCC or EDC) and additives like HOBt can be employed. This avoids the need for acid chloride preparation but may require longer reaction times and purification steps.

Catalytic and Oxidative Methods

Recent studies have explored catalytic systems involving iron(II) chloride (FeCl2), sodium iodide (NaI), and hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA) to facilitate the synthesis of related piperidinyl ketones through oxidative coupling pathways. These methods are generally applied to more complex substrates but have been demonstrated with (2-bromophenyl)(piperidin-1-yl)methanone as a substrate in mechanistic studies.

Detailed Research Findings and Analytical Data

Reaction Conditions and Yields

| Method | Key Reagents and Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation with acid chloride | Piperidine, 2-bromobenzoyl chloride, Et3N, DCM | 5 hours | Room temp | High | Simple, scalable |

| Acid chloride from acid + SOCl2 | 2-Bromobenzoic acid, SOCl2 (reflux), then piperidine addition | 1-2 hours + 5 hours | Reflux + RT | High | Two-step, in situ acid chloride |

| Catalytic oxidative coupling | FeCl2, NaI, PIDA, NaN3, dry ethyl acetate, 80 °C, Ar atmosphere | 12 hours | 80 °C | Moderate | Advanced method, mechanistic interest |

Characterization

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of aromatic protons from the bromophenyl ring and characteristic piperidine methylene signals.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

- Infrared Spectroscopy (IR): Amide carbonyl stretch typically observed around 1650 cm^-1.

- Purity: Confirmed by chromatographic methods such as HPLC or TLC.

Summary Table of Preparation Methods

Scientific Research Applications

Research indicates that (2-Bromophenyl)(piperidin-1-yl)methanone exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its structural features allow for interactions with various biological targets, including enzymes and receptors, which can lead to modulation of specific pathways within biological systems.

Case Studies on Biological Interactions

- Antiviral Activity : A study explored the structure-activity relationships (SAR) of similar compounds, revealing that modifications to the piperidine side chain can significantly affect antiviral potency. For instance, compounds with longer linkers showed reduced activity, while certain analogs demonstrated IC50 values as low as 1.62 µM .

- Mechanism of Action : Investigations into the interactions between this compound and biological macromolecules have provided insights into its mechanism of action. The compound was found to influence signaling pathways within cells by modulating protein interactions .

Applications in Drug Development

The compound serves as a valuable lead in drug development due to its unique structural properties that enhance reactivity and interaction with biological macromolecules. Here are some notable applications:

- Pharmaceutical Development : Its potential as a lead compound for developing new pharmaceuticals targeting specific diseases has been highlighted in various studies.

- Cosmetic Formulations : Although primarily studied for medicinal purposes, there is potential for application in cosmetic formulations where its properties may enhance skin absorption and efficacy .

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Piperazine-Based Analogs

Replacing the piperidine ring with piperazine introduces an additional nitrogen atom, altering electronic and steric properties. In contrast, the piperidine-based parent compound lacks this structural motif, which may limit its binding affinity in kinase-targeted applications.

Halogen-Substituted Aryl Derivatives

- 4-Fluorophenyl and 4-Chlorophenyl Analogs: A study comparing 4-fluorophenyl and 4-chlorophenyl derivatives of (4-methylpiperidin-1-yl)methanone revealed differences in optical, antimicrobial, and antioxidant activities. The fluorinated analog showed superior antimicrobial efficacy, likely due to fluorine’s electronegativity enhancing membrane permeability . Similar trends may apply to brominated analogs, though the bulkier bromine atom could reduce bioavailability compared to fluorine or chlorine.

Modified Piperidine Rings

- Heterocyclic-Functionalized Piperidines: Derivatives such as (3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone (CAS: 1795304-31-2) incorporate thiophene-oxadiazole moieties, enhancing π-π interactions and hydrogen-bonding capacity.

- Dihydropyridine Derivatives: Desaturation of the piperidine ring in (2-bromophenyl)(piperidin-1-yl)methanone yields (2-bromophenyl)(3,4-dihydropyridin-1(2H)-yl)methanone, which exists as rotamers.

Physical and Spectral Properties

Biological Activity

(2-Bromophenyl)(piperidin-1-yl)methanone, a compound with the molecular formula C12H14BrN, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its mechanisms, effects on different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a piperidinyl moiety through a carbonyl linkage. Its structural characteristics are crucial for its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 256.15 g/mol |

| CAS Number | 61153-35-3 |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes associated with cancer progression and microbial growth.

- Receptor Modulation : It may interact with various receptors, influencing cell signaling pathways that regulate proliferation and apoptosis.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. For instance:

- Cell Line Studies : In vitro tests on breast cancer cell lines (e.g., MDA-MB-231) demonstrated that the compound could induce apoptosis and inhibit cell proliferation at concentrations as low as 10 µM .

- Mechanistic Insights : The compound was found to affect microtubule assembly, suggesting potential as a microtubule-destabilizing agent, which is a common mechanism among anticancer drugs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Mycobacterium tuberculosis : In high-throughput screening assays, this compound exhibited significant inhibitory activity against M. tuberculosis, with MIC values indicating effective growth inhibition at concentrations around 20 µM .

Structure-Activity Relationship (SAR)

Studies exploring the SAR of related compounds suggest that modifications to the piperidinyl or bromophenyl groups can significantly enhance or reduce biological activity. For example:

| Compound Modification | IC50 (µM) |

|---|---|

| Piperidine N-substitution | 5.0 |

| Bromine position alteration | 15.0 |

| Carbon chain length variation | 10.0 |

These findings indicate that specific structural features are critical for maintaining potency against targeted biological pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vivo studies using xenograft models showed that treatment with the compound led to a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .

- Tuberculosis Treatment : A study reported that administration of the compound in infected animal models resulted in reduced bacterial load, indicating its promise for treating resistant strains of M. tuberculosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-bromophenyl)(piperidin-1-yl)methanone?

The compound is synthesized via bromination of precursor molecules or Friedel-Crafts acylation. For example:

- Bromination : Reaction of (phenyl)(piperidin-1-yl)methanone derivatives with N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous dichloromethane, 0°C to room temperature) yields brominated products. Purification involves column chromatography (n-hexane/EtOAc gradients) and HPLC .

- Friedel-Crafts : Acylation of bromophenyl substrates with piperidine derivatives using AlCl₃ as a catalyst. Reaction optimization includes temperature control (40–60°C) and stoichiometric adjustments to minimize side products .

Q. How is structural characterization performed for this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity (e.g., aromatic proton shifts at δ 7.30–7.56 ppm for bromophenyl groups) .

- Elemental Analysis : Validates molecular formula (e.g., C₁₂H₁₃BrN₂O requires C 57.30%, H 4.80%; observed C 57.21%, H 4.75%) .

- HPLC : Assesses purity (>95% via reverse-phase methods with UV detection at 254 nm) .

Q. What are common purification strategies for brominated piperidine derivatives?

- Column Chromatography : Silica gel with n-hexane/EtOAc (4:1 to 10:1 gradients) resolves brominated isomers .

- Recrystallization : Ethanol/water mixtures yield high-purity crystalline products (e.g., m.p. 86–87°C) .

Advanced Research Questions

Q. How does regioselectivity in bromination impact synthetic outcomes?

Regioselectivity is influenced by steric and electronic factors:

- Substrate Structure : Bromination of (3,5-dimethylphenyl)(piperidin-1-yl)methanone with NBS preferentially occurs at the para position due to steric hindrance from methyl groups .

- Reaction Conditions : Lower temperatures (0°C) favor monobromination, while excess NBS promotes dibromination .

- Data Contradictions : Yields vary between 50–67% depending on substrate symmetry and purification efficiency .

Q. How can computational modeling aid in predicting reactivity or biological activity?

- DFT Calculations : Predict electrophilic aromatic substitution sites by analyzing frontier molecular orbitals (e.g., HOMO localization on bromophenyl rings) .

- Docking Studies : Screen for tyrosine kinase inhibition by simulating interactions with ATP-binding pockets (e.g., using AutoDock Vina) .

Q. What strategies resolve contradictions in reaction yields or product distributions?

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to isolate intermediates (e.g., dibrominated byproducts at extended reaction times) .

- Isotopic Labeling : Use C-labeled precursors to trace reaction pathways and identify side products .

Q. How does the compound perform in biological assays?

- Kinase Inhibition : Derivatives like 4-(4-fluorobenzyl)piperazin-1-ylmethanone show IC₅₀ values <1 µM in kinase assays, attributed to hydrophobic interactions with active sites .

- Metabolic Stability : Microsomal assays (e.g., liver microsomes) evaluate oxidative degradation, with t₁/₂ >60 min indicating suitability for in vivo studies .

Properties

IUPAC Name |

(2-bromophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSGIRRDUAZIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355094 | |

| Record name | (2-Bromophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61153-35-3 | |

| Record name | (2-Bromophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.